molecular formula C19H19FN2O3 B267320 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B267320
M. Wt: 342.4 g/mol
InChI Key: VSARIVHZBXGWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is known to exhibit promising biological activities, making it a target for research in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the growth of certain cancer cells, including breast cancer and lung cancer cells. Additionally, it has been shown to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibition studies. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the concentration used. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a target for enzyme inhibition studies.

Synthesis Methods

The synthesis of 2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furancarboxylic acid, followed by the addition of N-methylmorpholine and 2-fluorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been found to exhibit promising biological activities, making it a potential candidate for drug discovery. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibition studies.

properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-fluoro-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H19FN2O3/c20-17-6-2-1-5-16(17)19(24)22-14-9-7-13(8-10-14)18(23)21-12-15-4-3-11-25-15/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)

InChI Key

VSARIVHZBXGWCR-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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